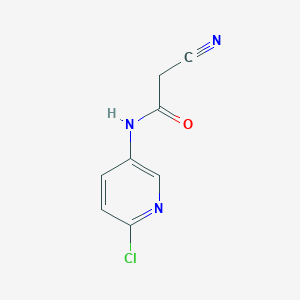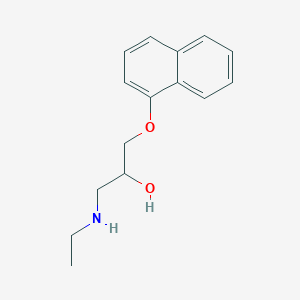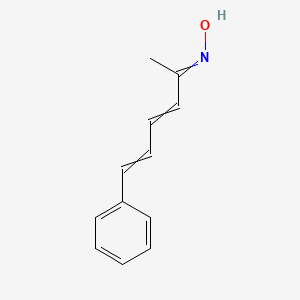
N-(6-chloropyridin-3-yl)-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloropyridin-3-yl)-2-cyanoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 6-position and a cyanoacetamide group at the 2-position, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-3-yl)-2-cyanoacetamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-chloropyridin-3-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyanoacetamide group can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(6-aminopyridin-3-yl)-2-cyanoacetamide, while condensation with an aldehyde can produce a pyridine-based heterocycle.
Applications De Recherche Scientifique
N-(6-chloropyridin-3-yl)-2-cyanoacetamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of N-(6-chloropyridin-3-yl)-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoacetamide group can form hydrogen bonds or covalent interactions with active sites, while the pyridine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-aminopyridin-3-yl)-2-cyanoacetamide
- N-(6-morpholinopyridin-3-yl)-2-cyanoacetamide
- N-(6-phenylpyridin-3-yl)-2-cyanoacetamide
Uniqueness
N-(6-chloropyridin-3-yl)-2-cyanoacetamide is unique due to the presence of the chlorine atom, which can be further functionalized through substitution reactions.
Propriétés
Formule moléculaire |
C8H6ClN3O |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
N-(6-chloropyridin-3-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C8H6ClN3O/c9-7-2-1-6(5-11-7)12-8(13)3-4-10/h1-2,5H,3H2,(H,12,13) |
Clé InChI |
FEHKDCGRYZUQHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1NC(=O)CC#N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzoylamino)methyl]azetidine-1-carbonitrile](/img/structure/B8307075.png)







![Trimethylsilyl[(trimethylsilyl)oxy]acetate](/img/structure/B8307132.png)


